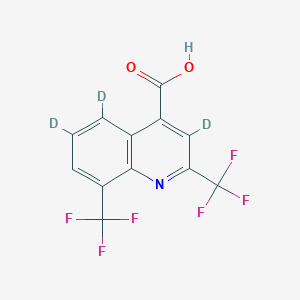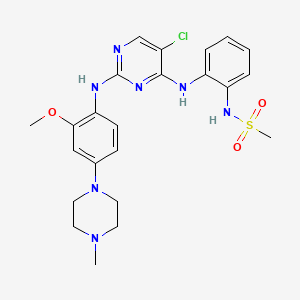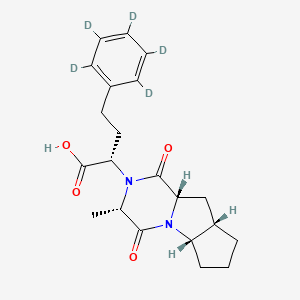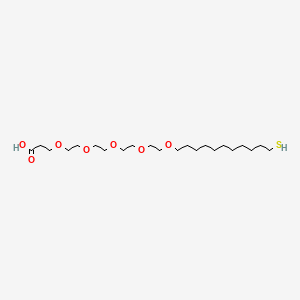
Thiol-C9-PEG5-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiol-C9-PEG5-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its thiol group and a carboxylic acid group, making it a versatile linker in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions: Thiol-C9-PEG5-acid is synthesized through a series of chemical reactions involving the coupling of a thiol group with a polyethylene glycol chain and a carboxylic acid group. The synthesis typically involves the following steps:
Thiol Functionalization: The thiol group is introduced to the polyethylene glycol chain through a thiol-ene reaction.
PEGylation: The polyethylene glycol chain is extended by reacting with ethylene oxide.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group using a carboxylation reagent
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and yield, making it suitable for research and development purposes.
化学反应分析
Types of Reactions:
Oxidation: The thiol group in Thiol-C9-PEG5-acid can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Thioethers: Formed from nucleophilic substitution reactions
科学研究应用
Chemistry: Thiol-C9-PEG5-acid is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to create bioconjugates for targeted drug delivery and imaging applications. The thiol group allows for selective conjugation with proteins and other biomolecules .
Medicine: this compound is employed in the development of targeted therapies, particularly in cancer treatment, where it helps in the selective degradation of oncogenic proteins .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials, due to its ability to form stable linkages with various substrates .
作用机制
Thiol-C9-PEG5-acid functions as a linker in PROTACs, which are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system. The thiol group of this compound binds to the target protein, while the carboxylic acid group binds to an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Thiol-C9-PEG5: Similar to Thiol-C9-PEG5-acid but lacks the carboxylic acid group.
Thiol-C11-PEG4-acid: Contains a longer alkyl chain and a shorter PEG chain compared to this compound.
Thiol-C8-PEG6-acid: Contains a shorter alkyl chain and a longer PEG chain compared to this compound.
Uniqueness: this compound is unique due to its balanced length of the alkyl and PEG chains, providing optimal flexibility and stability for PROTAC synthesis. The presence of both thiol and carboxylic acid groups allows for versatile conjugation with various biomolecules and substrates .
属性
分子式 |
C22H44O7S |
|---|---|
分子量 |
452.6 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H44O7S/c23-22(24)10-12-26-14-16-28-18-20-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-21-30/h30H,1-21H2,(H,23,24) |
InChI 键 |
SCWOQJXEVJAGMQ-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCOCCOCCOCCOCCOCCC(=O)O)CCCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


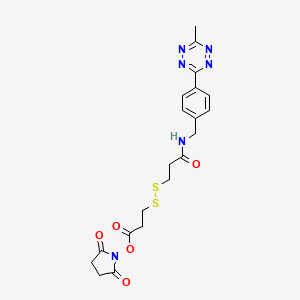
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
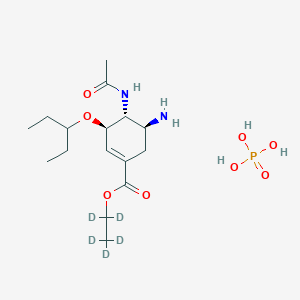
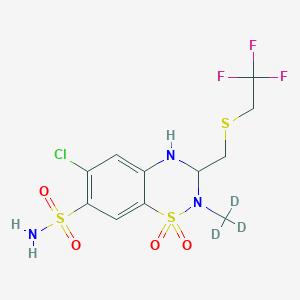

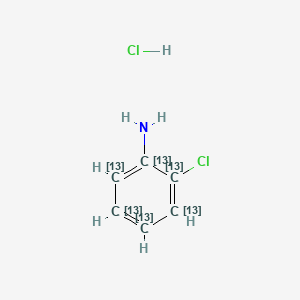
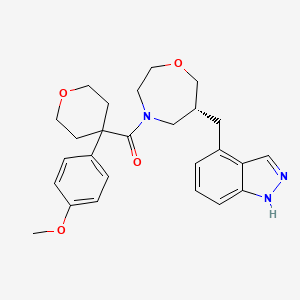
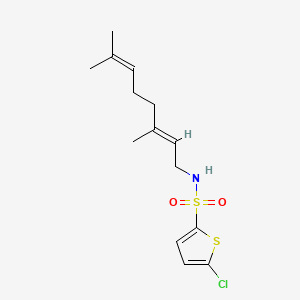
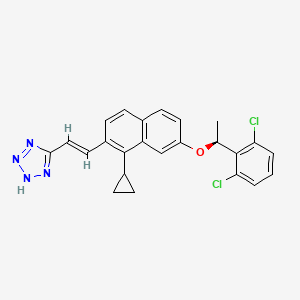

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
